![molecular formula C37H62N2+2 B14278931 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene CAS No. 156953-93-4](/img/structure/B14278931.png)
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,19-Diazoniatricyclo[3231115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene typically involves multi-step organic reactions. One common method starts with the preparation of the tricyclic core through a series of cyclization reactions. This is followed by the introduction of diazonium groups at specific positions on the tricyclic framework. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the diazonium groups, leading to the formation of amines or other derivatives.
Substitution: The diazonium groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or hydrocarbons.
科学的研究の応用
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
作用機序
The mechanism by which 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in biological activity. The pathways involved often depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-pentaene
- 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-tetraene
Uniqueness
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene is unique due to its specific tricyclic structure and the presence of multiple diazonium groups. These features confer distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
特性
CAS番号 |
156953-93-4 |
|---|---|
分子式 |
C37H62N2+2 |
分子量 |
534.9 g/mol |
IUPAC名 |
1,19-diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(37),15(39),16,18,34(38),35-hexaene |
InChI |
InChI=1S/C37H62N2/c1-2-6-10-14-18-22-30-38-32-25-29-37(35-38)27-21-17-13-9-5-3-7-11-15-19-23-31-39-33-24-28-36(34-39)26-20-16-12-8-4-1/h24-25,28-29,32-35H,1-23,26-27,30-31H2/q+2 |
InChIキー |
RGCGUASJBFJAKF-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCC[N+]2=CC=CC(=C2)CCCCCCCCCCCCC[N+]3=CC=CC(=C3)CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


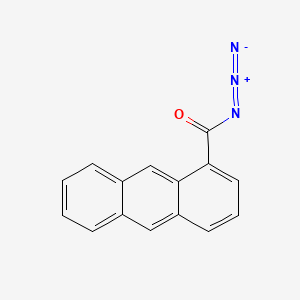
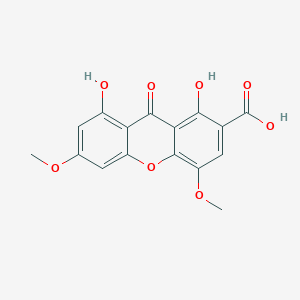
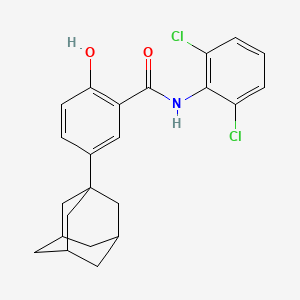
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
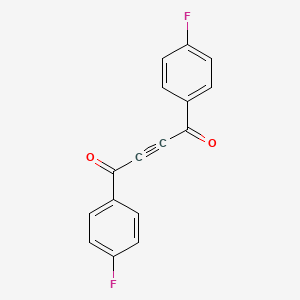
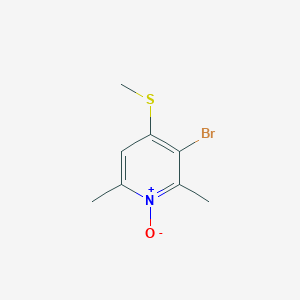

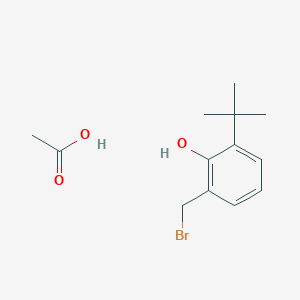
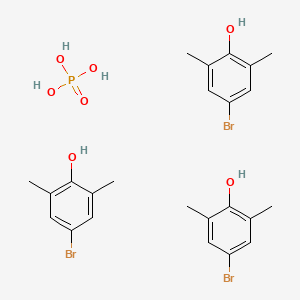
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
